molecular formula C7H7F2NO B2928531 (1R)-2,2-Difluoro-1-pyridin-4-ylethanol CAS No. 1378595-64-2

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol

Cat. No.: B2928531
CAS No.: 1378595-64-2
M. Wt: 159.136
InChI Key: OSOBVVANSKWZSS-ZCFIWIBFSA-N
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Description

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is a chiral chemical building block of high value in medicinal chemistry and organic synthesis. The compound features a pyridin-4-yl ring, a common pharmacophore in bioactive molecules, attached to an ethanol linker with two fluorine atoms at the beta carbon . The presence of the chiral (1R) center is critical for creating stereospecific interactions with biological targets, making this enantiomer particularly useful for developing compounds with defined optical activity. Pyridine-containing derivatives are widely utilized in biochemistry and are known for their applications in the development of organic semiconductors and photoactive compounds that target mitochondria, showing potential in areas like photodynamic therapy . The difluoroethanol moiety can serve as a bioisostere, a strategy increasingly used to improve the metabolic stability and aqueous solubility of drug candidates by moving away from flat, aromatic structures towards three-dimensional, saturated architectures . As a key intermediate, this compound can be synthesized from pyridine-4-carbaldehyde and utilized in Knoevenagel-type reactions to construct more complex, hydroxyl-containing molecular frameworks . This compound is provided For Research Use Only and is strictly for use in laboratory research, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-pyridin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBVVANSKWZSS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@H](C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which is commercially available.

    Fluorination: The introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or the use of chiral catalysts can be employed to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: 2,2-Difluoro-1-pyridin-4-yl-ethanone.

    Reduction: 2,2-Difluoro-1-pyridin-4-ylethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals, where the fluorine atoms can enhance the efficacy and environmental stability of the compounds.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-pyridin-4-ylethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with (1R)-2,2-Difluoro-1-pyridin-4-ylethanol:

Compound Name Key Structural Features Molecular Weight Biological/Pharmacological Relevance References
(1R)-1-Pyridin-4-ylethanol Pyridin-4-yl group, (R)-configuration, hydroxyl 139.15 g/mol Research intermediate; lacks fluorination
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Phenyl group, aminoethyl chain, (R)-configuration 256.34 g/mol Pharmaceutical intermediate (non-pyridine)
2-Fluoro-3-(hydroxymethyl)-4-iodopyridine Fluorine and iodine on pyridine, hydroxymethyl 283.06 g/mol Halogenated pyridine alcohol
(S)-13 and (R)-12 (σ1R ligands) Enantiomeric pairs with pyridine-like motifs Not specified Differential σ1R receptor binding affinity
Key Observations:

Fluorination may also reduce metabolic degradation, a common strategy in drug design.

Stereochemical Effects : Molecular dynamics (MD) simulations of σ1R receptor ligands (e.g., (R)-12 vs. (S)-13) demonstrate that enantiomeric configuration significantly alters binding conformations and enthalpic contributions . This suggests that the (R)-configuration in the target compound may confer selective receptor interactions.

Halogenation vs. Fluorination : Compounds like 2-Fluoro-3-(hydroxymethyl)-4-iodopyridine highlight how halogen positioning on the pyridine ring influences electronic properties and steric bulk, which may differ from the ethyl-chain fluorination in the target compound.

Physicochemical and Pharmacokinetic Properties

  • Polarity: The hydroxyl and pyridine groups impart moderate polarity, but difluorination reduces water solubility compared to non-fluorinated analogs .
  • Metabolic Stability: Fluorine atoms typically block cytochrome P450-mediated oxidation, suggesting enhanced metabolic stability relative to (1R)-1-pyridin-4-ylethanol .
  • Receptor Binding : The (R)-configuration may favor interactions with chiral binding pockets, as seen in σ1R ligands where enantiomers exhibit distinct per-residue enthalpic contributions .

Biological Activity

(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The compound features a difluorinated pyridine ring attached to an ethanol moiety. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound may interact with various enzymes and receptors, which can lead to significant biological effects. Key mechanisms include:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Modulation of Receptor Activity : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits BACE1, an enzyme implicated in Alzheimer's disease.
Receptor ModulationPotential modulator of neurotransmitter receptors affecting mood and cognition.
CytotoxicityExhibits cytotoxic effects on cancer cell lines, suggesting antitumor activity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that the compound reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Research Findings

Recent findings have highlighted the following aspects of this compound:

  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties, suggesting potential for oral bioavailability.
  • Safety Profile : Preliminary toxicity assessments show low toxicity at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-2,2-Difluoro-1-pyridin-4-ylethanol, and how can stereoselectivity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric fluorination or chiral resolution. For example, fluorinated pyridine derivatives (e.g., ) often employ catalytic enantioselective methods using chiral auxiliaries or transition-metal catalysts. A key step is the fluorination of a pyridinyl ethanol precursor under controlled conditions (e.g., using Selectfluor® or DAST). To ensure stereoselectivity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can validate enantiomeric excess (≥98%) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ range: -100 to -200 ppm) to confirm difluoro substitution patterns.
  • HPLC-MS : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>99%) and detect trace impurities.
  • X-ray crystallography (if crystalline): Resolve absolute configuration, as seen in structurally related fluoropyridine derivatives (e.g., ) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or binding interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., ALR in fatty acid synthesis; ). Focus on the pyridine ring’s π-π stacking and fluorine’s electronegativity.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Assess stability in aqueous or lipid bilayers (CHARMM force field) to predict pharmacokinetics .

Q. How can contradictory spectroscopic data (e.g., 1H^{1}\text{H} vs. 13C^{13}\text{C} NMR) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Solutions include:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., -40°C to 80°C in DMSO-d6).
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals via coupling correlations (e.g., pyridin-4-yl proton coupling to adjacent CH2 groups).
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace carbon connectivity ( principles applied to fluorinated systems) .

Q. What are the challenges in studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Challenges include rapid oxidation of the ethanol moiety (use NADPH cofactor) and fluorine’s metabolic resistance.
  • CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms due to pyridine’s potential coordination with heme iron.
  • Stability in biological matrices : Use stabilizers (e.g., ascorbic acid) to prevent degradation during sample preparation .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound targeting enzyme inhibition?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in fluorine position (e.g., 3- vs. 4-pyridinyl), ethanol chain length, or stereochemistry (1S vs. 1R).
  • Enzyme assays : Use fluorescence-based ALR activity assays () or radiometric methods.
  • Data normalization : Express IC50 values relative to controls (e.g., ketoconazole for CYP450 assays) and apply multivariate statistical analysis (e.g., PCA) to identify critical substituents .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in laboratory experiments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2B irritation; ).
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of volatile byproducts (e.g., HF gas).
  • Waste disposal : Neutralize fluorinated waste with calcium carbonate before disposal .

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